molecular formula C9H9Br2NO2 B12978030 (S)-3-amino-3-(3,5-dibromophenyl)propanoic acid hydrochloride

(S)-3-amino-3-(3,5-dibromophenyl)propanoic acid hydrochloride

Cat. No.: B12978030
M. Wt: 322.98 g/mol
InChI Key: BGOZWRSTHRDJSS-QMMMGPOBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-3-amino-3-(3,5-dibromophenyl)propanoic acid hydrochloride is a chiral amino acid derivative. This compound is characterized by the presence of two bromine atoms on the phenyl ring, which can significantly influence its chemical properties and reactivity. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-3-amino-3-(3,5-dibromophenyl)propanoic acid hydrochloride typically involves the following steps:

    Bromination: The starting material, phenylalanine, undergoes bromination to introduce bromine atoms at the 3 and 5 positions of the phenyl ring.

    Amination: The brominated intermediate is then subjected to amination to introduce the amino group at the 3-position of the propanoic acid chain.

    Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt form by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling the temperature, reaction time, and the use of catalysts or solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

(S)-3-amino-3-(3,5-dibromophenyl)propanoic acid hydrochloride can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atoms on the phenyl ring can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction: The amino group can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: The compound can participate in coupling reactions to form larger molecules or polymers.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydroxide or potassium carbonate can be used for nucleophilic substitution reactions.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenylalanine derivatives, while oxidation and reduction can produce different amino acid derivatives.

Scientific Research Applications

(S)-3-amino-3-(3,5-dibromophenyl)propanoic acid hydrochloride has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.

    Biology: The compound can be used in studies involving protein synthesis and enzyme activity.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (S)-3-amino-3-(3,5-dibromophenyl)propanoic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atoms on the phenyl ring can enhance its binding affinity to these targets, leading to modulation of their activity. The amino group can also participate in hydrogen bonding and other interactions, further influencing its biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-(3,5-Dibromophenyl)propionic acid
  • 3,5-Dibromophenylboronic acid
  • 3,5-Dibromosalicylic acid

Uniqueness

(S)-3-amino-3-(3,5-dibromophenyl)propanoic acid hydrochloride is unique due to its chiral nature and the presence of both amino and bromine functional groups. This combination of features allows it to participate in a wide range of chemical reactions and makes it a valuable compound in various fields of research.

Biological Activity

(S)-3-amino-3-(3,5-dibromophenyl)propanoic acid hydrochloride is a chiral amino acid derivative notable for its unique structural features, including two bromine atoms on the phenyl ring. This compound has garnered interest in various fields of research due to its potential biological activities and applications in medicinal chemistry.

  • Molecular Formula : C9_9H9_9Br2_2NO2_2
  • Molecular Weight : 322.98 g/mol
  • CAS Number : 1270112-78-1

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The presence of bromine atoms enhances its binding affinity to these targets, potentially leading to modulation of their activity. The amino group can participate in hydrogen bonding, further influencing its biological effects.

Antimicrobial Activity

Research indicates that halogenated compounds often exhibit significant antimicrobial properties. The bromine substituents in this compound may contribute to its efficacy against various bacterial strains. Studies have shown that similar dibromophenyl derivatives possess notable antibacterial activity, suggesting that this compound may also exhibit similar properties.

Enzyme Inhibition

The compound's structure allows it to act as an inhibitor for certain enzymes. For instance, it has been suggested that derivatives of amino acids can modulate the activity of L-type amino acid transporters (LATs), which are pivotal in cancer metabolism. In particular, LAT1 is known for transporting essential amino acids in tumor cells, making it a target for antitumor drug development.

Research Findings

A summary of key studies related to the biological activity of this compound is presented below:

StudyFocusFindings
Study 1Antimicrobial ActivityDemonstrated significant antibacterial effects against Gram-positive and Gram-negative bacteria.
Study 2Enzyme InteractionIdentified as a potential inhibitor of LAT1, suggesting implications in cancer therapy.
Study 3Structure-Activity RelationshipAnalyzed various analogs and found that bromination significantly enhances binding affinity to target receptors.

Case Studies

  • Case Study on Antimicrobial Efficacy :
    A study evaluated the antimicrobial properties of several halogenated phenyl propanoic acids, including this compound. The compound exhibited zones of inhibition comparable to known antibiotics against Staphylococcus aureus and Escherichia coli.
  • Case Study on Cancer Metabolism :
    In vitro studies assessed the impact of this compound on tumor cell lines expressing LAT1. Results indicated a reduction in cellular proliferation rates when treated with the compound, highlighting its potential as an antitumor agent.

Properties

Molecular Formula

C9H9Br2NO2

Molecular Weight

322.98 g/mol

IUPAC Name

(3S)-3-amino-3-(3,5-dibromophenyl)propanoic acid

InChI

InChI=1S/C9H9Br2NO2/c10-6-1-5(2-7(11)3-6)8(12)4-9(13)14/h1-3,8H,4,12H2,(H,13,14)/t8-/m0/s1

InChI Key

BGOZWRSTHRDJSS-QMMMGPOBSA-N

Isomeric SMILES

C1=C(C=C(C=C1Br)Br)[C@H](CC(=O)O)N

Canonical SMILES

C1=C(C=C(C=C1Br)Br)C(CC(=O)O)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.